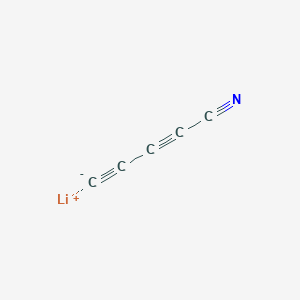![molecular formula C14H16ClNS B14478445 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- CAS No. 72896-09-4](/img/structure/B14478445.png)
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is an organic compound characterized by a cyclohexene ring with a thione group and a 4-chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- typically involves the reaction of cyclohexene derivatives with thione and chlorophenylamine groups under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of production. Safety measures and environmental considerations are also crucial in industrial settings to minimize risks and waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- involves interactions with specific molecular targets and pathways. The thione group may interact with thiol-containing enzymes, affecting their activity. The chlorophenylamino group can influence receptor binding and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A related compound with a ketone group instead of a thione.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group and a ketone.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Features a hydroxybutyl group and a ketone.
Uniqueness
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is unique due to the presence of both a thione group and a chlorophenylamino substituent
Properties
CAS No. |
72896-09-4 |
|---|---|
Molecular Formula |
C14H16ClNS |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
3-(4-chloroanilino)-5,5-dimethylcyclohex-2-ene-1-thione |
InChI |
InChI=1S/C14H16ClNS/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
AXOKZYLAMGCGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=S)C1)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


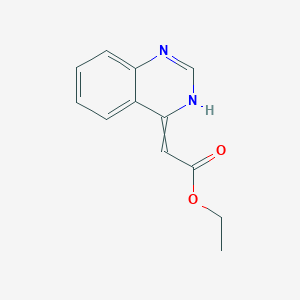
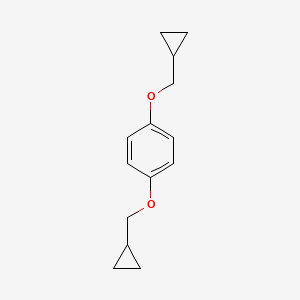
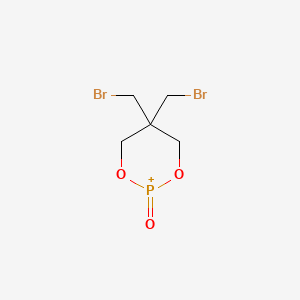
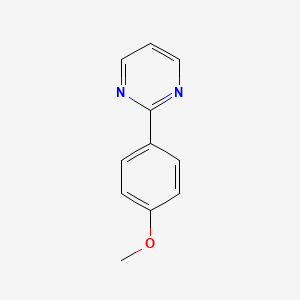
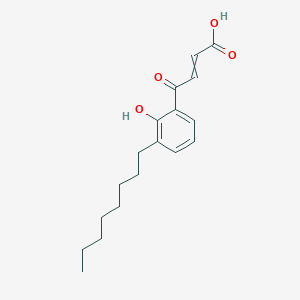
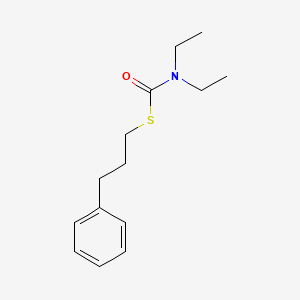
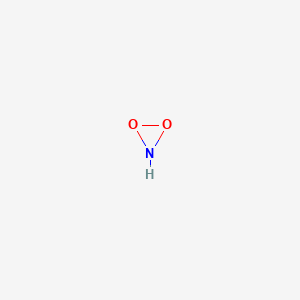
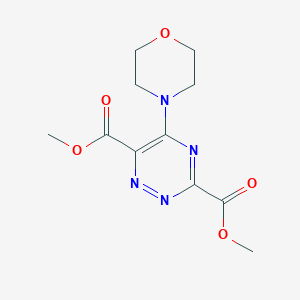
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
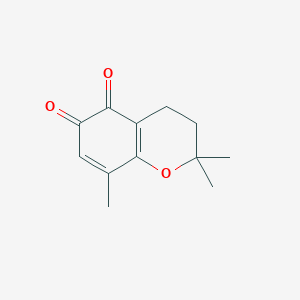
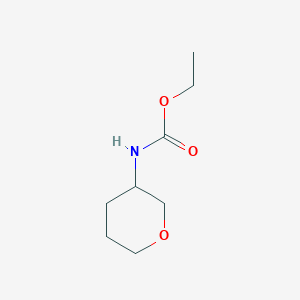
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

